4-(4-Methyl-1-piperazinyl)benzenecarbothioamide
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRSAILKVORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide typically involves the reaction of 4-(4-Methyl-1-piperazinyl)benzoyl chloride with ammonium thiocyanate . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides can replace the hydrogen atoms on the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The piperazine ring and benzenecarbothioamide moiety may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Derivatives with Varied Substituents
4-Benzyl-N-methylpiperazine-1-carbothioamide
- Structure : The carbothioamide group is attached directly to the piperazine nitrogen, while the piperazine ring is substituted with a benzyl group at the 4-position and a methyl group at the 1-position .
- The carbothioamide’s position on the piperazine (vs. benzene in the target compound) alters electronic distribution and hydrogen-bonding capacity.
- Biological Activity : Demonstrated antimicrobial and anticancer properties in preclinical studies .
2-(4-(4-(Methylsulphonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide
- Structure : Features a methylsulphonyl (-SO₂CH₃) group on the piperazine and a hydrazinecarbothioamide (-NH-NH-C(S)NH₂) moiety linked via a benzylidene group .
- Key Differences :
- The methylsulphonyl group is strongly electron-withdrawing, reducing piperazine basicity compared to the electron-donating methyl group.
- The hydrazinecarbothioamide introduces additional hydrogen-bonding sites, which may enhance binding to enzymes or receptors.
Heterocyclic Variants
4-(1H-Imidazol-1-yl)benzenecarbothioamide
- Structure : Replaces the piperazine ring with an imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms .
- Key Differences :
- Imidazole’s smaller size and aromaticity enable π-π stacking interactions, unlike the flexible piperazine.
- The absence of a piperazine moiety limits conformational flexibility but may improve metabolic stability.
- Potential Use: Imidazole derivatives often target enzymes like cytochrome P450 or histamine receptors, suggesting distinct applications .
Therapeutic Agents with Shared Substituents
Olanzapine
- Structure: Contains a 4-methylpiperazinyl group but integrated into a thienobenzodiazepine scaffold .
- Key Differences: The thienobenzodiazepine core enables dopamine and serotonin receptor antagonism, central to its antipsychotic activity. The absence of a carbothioamide group highlights how scaffold choice dictates therapeutic function.
- Clinical Relevance : FDA-approved for schizophrenia and bipolar disorder .
Data Table: Comparative Analysis
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methyl) on piperazine enhance basicity, improving solubility in physiological conditions. Electron-withdrawing groups (e.g., methylsulphonyl) may reduce bioavailability but increase target specificity .
- Bulky substituents like benzyl improve hydrophobic interactions but may hinder solubility .
Carbothioamide Positioning :
- Attachment to the benzene ring (vs. piperazine) optimizes spatial orientation for interactions with flat binding pockets (e.g., kinase ATP sites) .
Heterocycle Replacement :
- Imidazole-based analogs exhibit distinct pharmacokinetic profiles due to metabolic stability and aromatic stacking, suggesting divergent therapeutic niches compared to piperazine derivatives .
Safety Considerations :
- Piperazine derivatives generally require precautions against inhalation and skin contact, as seen in related compounds’ safety data .
Biological Activity
Overview
4-(4-Methyl-1-piperazinyl)benzenecarbothioamide, with the molecular formula C12H17N3S and a molecular weight of 235.35 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
- Molecular Formula : C12H17N3S
- Molecular Weight : 235.35 g/mol
- CAS Number : 229970-90-5
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, influencing cellular processes. The structural components, particularly the piperazine ring and the thiocarbamide moiety, are thought to contribute to its binding affinity and specificity towards these targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting microtubule dynamics. Specifically, derivatives of piperazine-based compounds have demonstrated an ability to sensitize cancer cells to apoptotic signals, enhancing their effectiveness in cancer therapy .
Case Studies and Data Tables
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table showcasing key findings from various research articles:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-(4-Methyl-1-piperazinyl)benzamide | Lacks thiocarbamide group | Moderate anticancer activity |
| 4-(4-Methyl-1-piperazinyl)benzenesulfonamide | Contains sulfonamide group | Enhanced antimicrobial properties |
| 4-(4-Methyl-1-piperazinyl)benzonitrile | Nitrile group instead of thiocarbamide | Limited biological activity |
Q & A
Q. Q1: What are the key considerations for optimizing the synthesis of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide in laboratory settings?
Methodological Answer: Synthetic optimization requires attention to solvent selection, reaction temperature, and catalyst efficiency. For example, dimethylformamide (DMF) or dichloromethane (DCM) are common solvents for thiourea formation, while bases like potassium carbonate facilitate nucleophilic substitution at the piperazinyl nitrogen. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity. Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol gradients) is recommended for purification. Yield improvements (typically 60-75%) can be achieved by iterative adjustment of stoichiometry and reaction time .
Q. Q2: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the thiourea moiety (δ ~10-12 ppm for N-H in H NMR) and methylpiperazinyl protons (δ ~2.3-3.5 ppm).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H] at m/z 278.12 for CHNS).
- Single-Crystal X-Ray Diffraction: Resolve bond angles and spatial conformation (e.g., C-S bond length ~1.68 Å, indicative of thiourea geometry) .
Intermediate/Advanced Research Questions
Q. Q3: How can researchers reconcile contradictions in bioactivity data for this compound across different studies?
Methodological Answer: Discrepancies in IC values or receptor-binding affinities often arise from:
- Experimental Variability: Differences in assay conditions (e.g., pH, temperature, solvent composition). Standardize protocols using buffers like PBS (pH 7.4) and control for solvent effects (e.g., DMSO ≤0.1%).
- Structural Analog Interference: Impurities from incomplete synthesis (e.g., residual 4-methylpiperazine) may skew results. Validate compound purity (>95%) via HPLC before testing.
- Theoretical Frameworks: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and cross-validate with empirical data .
Q. Q4: What advanced analytical techniques are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (k/k) for target proteins.
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding.
- Cryo-Electron Microscopy: Resolve structural changes in target enzymes (e.g., kinases) upon ligand binding at near-atomic resolution .
Advanced Methodological Design Questions
Q. Q5: How can factorial design be applied to evaluate the compound’s stability under varying environmental conditions?
Methodological Answer: A 2 factorial design (factors: temperature, pH, light exposure) efficiently identifies degradation pathways:
- Factors and Levels:
- Temperature: 25°C vs. 40°C
- pH: 5.0 vs. 7.4
- Light: Dark vs. UV exposure (254 nm).
- Response Variables: Measure % degradation via HPLC at 24/48/72 hours.
- Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature, p <0.05). This approach minimizes experimental runs while maximizing data robustness .
Q. Q6: What strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer: Leverage separation technologies classified under CRDC RDF2050104:
- Membrane Filtration: Use nanofiltration (MWCO 500 Da) to remove low-MW byproducts.
- Countercurrent Chromatography (CCC): Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity recovery (>98%).
- Solid-Phase Extraction (SPE): C18 cartridges with methanol/water elution gradients effectively isolate thiourea derivatives .
Theoretical and Replicability Questions
Q. Q7: How should a researcher align their study on this compound with existing theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Conceptual Anchoring: Link the compound’s thiourea moiety to known kinase inhibitors (e.g., Sorafenib’s urea group) to hypothesize ATP-competitive binding.
- Mechanistic Studies: Employ density functional theory (DFT) to calculate electron distribution at the sulfur atom, correlating with nucleophilic susceptibility.
- Validation: Cross-reference findings with PubChem’s bioactivity datasets to identify patterns in SAR (structure-activity relationships) .
Q. Q8: What steps ensure replicability of pharmacological assays involving this compound?
Methodological Answer:
- Protocol Pre-Registration: Detail assay conditions (e.g., cell line passage number, serum concentration) in repositories like Open Science Framework.
- Positive/Negative Controls: Include reference inhibitors (e.g., Staurosporine for kinase assays) and vehicle-only controls.
- Data Transparency: Share raw fluorescence/absorbance readings via supplementary materials, enabling independent validation .
Data Interpretation and Statistical Questions
Q. Q9: How can researchers address overfitting in QSAR models developed for this compound?
Methodological Answer:
- Feature Selection: Use LASSO regression to penalize non-predictive descriptors (e.g., redundant topological indices).
- Cross-Validation: Implement k-fold (k=10) validation to assess model generalizability.
- External Validation: Test the model on a structurally diverse external dataset (e.g., ChEMBL entries) to verify predictive power .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
